(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

GIPR Agonist Type 2 Diabetes Medicinal Chemistry

This N-methylated sulfamide building block is distinguished from its des-methyl analog (CAS 89846-09-3) by the tertiary amine at the hydroxyethyl terminus, eliminating an extra H-bond donor and enabling orthogonal bifunctional derivatization. Validated in Eli Lilly's patent synthetic routes for dihydroisoquinolinone-amide GIPR agonists targeting type 2 diabetes and obesity. The N,N-dimethylsulfamoyl moiety confers superior antifungal activity in 1,2,4-triazole SAR and low-nanomolar carbonic anhydrase/acetylcholinesterase inhibition. Essential for PROTAC design, chemical probe development, and medicinal chemistry programs requiring precise reactivity control.

Molecular Formula C5H14N2O3S
Molecular Weight 182.24 g/mol
CAS No. 1175697-76-3
Cat. No. B1461054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
CAS1175697-76-3
Molecular FormulaC5H14N2O3S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N(C)CCO
InChIInChI=1S/C5H14N2O3S/c1-6(2)11(9,10)7(3)4-5-8/h8H,4-5H2,1-3H3
InChIKeyFCWZLDAWGPBDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3)? A Procurement-Focused Technical Introduction


(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine (CAS 1175697-76-3), also known as [(2-Hydroxyethyl)(methyl)sulfamoyl]dimethylamine, is a small-molecule organosulfur compound with the molecular formula C₅H₁₄N₂O₃S and a molecular weight of 182.24 g/mol . The compound features a central sulfamide core (─SO₂─N─) bearing an N,N-dimethyl group on one terminus and an N-methyl-N-(2-hydroxyethyl) substitution on the other, creating a bifunctional scaffold with both a tertiary amine and a terminal primary hydroxyl group . This structural arrangement places it within the class of N-alkylated sulfamide derivatives, which are valued as versatile building blocks in medicinal chemistry, chemical biology probe development, and organic synthesis due to their modular functionalization potential .

Why Generic Substitution of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Is Not Advisable in Research Settings


Within the broader sulfamide chemical space, compounds that appear superficially similar can exhibit fundamentally different physicochemical and reactivity profiles. The target compound's specific substitution pattern—featuring an N-methyl group on the 2-hydroxyethyl-bearing nitrogen—distinguishes it from its closest structural analog, (dimethylsulfamoyl)(2-hydroxyethyl)amine (CAS 89846-09-3 / 1804128-28-6), which lacks this N-methylation . This methyl substitution alters hydrogen-bonding capacity, lipophilicity, and steric environment at the nucleophilic hydroxyl-bearing terminus, directly impacting the compound's utility in synthetic transformations and its behavior in biological systems . Furthermore, the presence of both a tertiary amine and a free hydroxyl creates a bifunctional handle that simpler sulfamides cannot replicate, enabling orthogonal derivatization strategies that are not accessible with mono-functional alternatives [1].

Quantitative Differentiation Evidence for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Relative to Analogs


Synthetic Utility in GIPR Agonist Scaffolds: Documented Use in High-Value Pharmaceutical Intermediates

This compound has been explicitly utilized in the synthesis of dihydroisoquinolinone-amide GIPR agonists under development for type 2 diabetes mellitus and obesity [1]. In contrast, the des-methyl analog (CAS 89846-09-3) and simpler N-(2-hydroxyethyl)sulfamide (CAS 888700-98-9) are not documented in this specific therapeutic scaffold. The presence of the N-methyl group on the hydroxyethyl-bearing nitrogen enables distinct reactivity and steric properties that make it the preferred building block for constructing the N-alkylated sulfamide substructure required in these advanced pharmaceutical intermediates [1].

GIPR Agonist Type 2 Diabetes Medicinal Chemistry Pharmaceutical Intermediate

Comparative Antifungal Potency: N-Dimethylsulfamoyl Substitution Outperforms Alternative Sulfamoyl Modifications

In a systematic SAR study of sulfonamide-1,2,4-triazole derivatives, compounds bearing the N-dimethylsulfamoyl group demonstrated the best antifungal activity among all synthetic analogs tested [1]. This finding establishes the N,N-dimethylsulfamoyl moiety—a core structural feature of the target compound—as a superior substitution pattern for antifungal potency relative to alternative sulfamoyl modifications. The study evaluated compounds against multiple micromycetes, with activity differences explicitly attributed to the substitution of different reactive groups on the sulfamoyl nitrogen [1].

Antifungal Sulfonamide-Triazole Structure-Activity Relationship Medicinal Chemistry

Enhanced Functional Density vs. Simple Sulfamides: Bifunctional Reactivity Enabled by Tertiary Amine and Hydroxyl Handles

The target compound (MW 182.24 g/mol) incorporates three distinct functional elements within a compact scaffold: an N,N-dimethylsulfamoyl group, a tertiary amine (N-methyl), and a terminal primary hydroxyl . This contrasts with simpler sulfamides such as N-(2-hydroxyethyl)sulfamide (MW 140.16 g/mol), which contains only a primary sulfamide and a single hydroxyl [1], and the des-methyl analog (MW 168.21 g/mol), which contains a secondary amine rather than a tertiary amine . The additional N-methyl substitution in the target compound eliminates one hydrogen-bond donor site relative to the des-methyl analog while introducing increased steric bulk and lipophilicity at the amine center, creating a distinct reactivity profile for nucleophilic substitution and coupling reactions .

Bifunctional Building Block Orthogonal Derivatization Sulfamide Chemistry Chemical Biology Probes

Sulfamide-Based Carbonic Anhydrase Inhibition: Nanomolar Potency Achievable with N,N-Dimethylsulfamoyl-Containing Scaffolds

Sulfamide derivatives synthesized using N,N-dimethylsulfamoyl chloride (a key reagent for introducing the N,N-dimethylsulfamoyl group present in the target compound) demonstrated excellent inhibitory effects against human carbonic anhydrase isoforms I and II, with Ki values in the low nanomolar range: 2.61-3.69 nM against hCA I and 1.64-2.80 nM against hCA II [1]. These same derivatives also exhibited potent acetylcholinesterase inhibition with Ki values of 0.45-1.74 nM [1]. This establishes the N,N-dimethylsulfamoyl moiety as a validated pharmacophore for achieving high-affinity enzyme inhibition, a property not conferred by unsubstituted sulfamide groups.

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Sulfamide Derivatives Enzyme Inhibitor

COSMO-RS Predicted Selectivity Advantage Over Traditional Sulfonamides in Polar Aprotic Solvent Systems

COSMO-RS computational solubility modeling predicts that the target compound exhibits approximately 2.3-fold higher predicted solubility in DMSO compared to the des-methyl analog, and a computed logP increase of +0.7 units relative to N-(2-hydroxyethyl)sulfamide, consistent with the hydrophobic contribution of the N-methyl substituent [1]. This computational prediction aligns with the well-established principle that N-alkylation of sulfamides enhances lipophilicity and membrane permeability while modulating solubility profiles in polar aprotic solvents [1].

Computational Chemistry Solubility Prediction COSMO-RS Formulation Development

Optimal Research and Industrial Application Scenarios for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine Based on Evidence


GIPR Agonist Medicinal Chemistry Programs Targeting Type 2 Diabetes and Obesity

This compound is explicitly documented as a building block in the synthesis of dihydroisoquinolinone-amide GIPR agonists under development by Eli Lilly for treating type 2 diabetes mellitus and obesity [1]. For medicinal chemistry teams working on incretin-based therapies, selecting this specific CAS number ensures alignment with patent-validated synthetic routes and provides a structural precedent for constructing the requisite N-alkylated sulfamide substructure that analog compounds cannot replicate without additional synthetic steps [1].

Structure-Activity Relationship Studies for Antifungal Sulfonamide-Triazole Hybrids

The N,N-dimethylsulfamoyl group present in this compound has been identified as the optimal substitution pattern for antifungal activity in sulfonamide-1,2,4-triazole derivatives, outperforming alternative sulfamoyl modifications [1]. Researchers developing next-generation antifungal agents or conducting SAR optimization around sulfamide-containing scaffolds should prioritize compounds bearing this moiety, as it provides a structure-validated starting point that non-dimethylated sulfamide building blocks cannot offer in terms of demonstrated potency [1].

Development of Carbonic Anhydrase or Acetylcholinesterase Inhibitors Requiring Nanomolar Affinity

Sulfamide derivatives incorporating the N,N-dimethylsulfamoyl moiety have demonstrated low nanomolar inhibition against human carbonic anhydrase isoforms I and II (Ki = 1.64-3.69 nM) and acetylcholinesterase (Ki = 0.45-1.74 nM) [1]. For research programs targeting these enzymes—relevant to glaucoma, epilepsy, altitude sickness, and Alzheimer's disease—this compound serves as a validated intermediate for introducing a pharmacophore that achieves high-affinity target engagement, a property not conferred by unsubstituted sulfamide analogs [1].

Orthogonal Derivatization Strategies Requiring Bifunctional Sulfamide Scaffolds

The compound's unique combination of a tertiary amine (N-methyl) and a terminal primary hydroxyl creates a bifunctional handle system that enables sequential, orthogonal functionalization [1]. Unlike the des-methyl analog (CAS 89846-09-3), which contains a secondary amine with an additional hydrogen-bond donor, the tertiary amine in the target compound eliminates one potential site of undesired hydrogen bonding and alters nucleophilicity [2]. This distinction is critical for chemists designing PROTACs, chemical probes, or bifunctional linkers where precise control over reactivity at each terminus is essential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.